2-Chloro-4-(ethylthio)-1-iodo-benzene
Description
2-Chloro-4-(ethylthio)-1-iodo-benzene (C₈H₇ClIS; molecular weight: 294.56) is a halogenated aromatic compound featuring a chlorine atom at the 2-position, an ethylthio (-SCH₂CH₃) group at the 4-position, and an iodine atom at the 1-position. This compound is of interest in organic synthesis due to its unique substitution pattern, which combines electron-withdrawing (Cl, I) and electron-donating (ethylthio) groups.
Properties
Molecular Formula |
C8H8ClIS |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
2-chloro-4-ethylsulfanyl-1-iodobenzene |
InChI |
InChI=1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
VKSNRFWDQSGSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylthio)-1-iodo-benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-chloro-4-(ethylthio)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(ethylthio)-1-iodo-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(ethylthio)-1-aminobenzene.
Oxidation: Sulfoxides or sulfones, such as 2-chloro-4-(ethylsulfinyl)-1-iodobenzene.
Reduction: Dehalogenated products, such as 2-chloro-4-(ethylthio)benzene.
Scientific Research Applications
2-Chloro-4-(ethylthio)-1-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(ethylthio)-1-iodo-benzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form new compounds. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, such as inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Iodine at the 1-position (common in the target compound and 2-chloro-1-iodo-4-isocyanatobenzene) facilitates participation in Ullmann or Suzuki-Miyaura coupling reactions due to its role as a superior leaving group compared to chlorine .
Electronic and Steric Influences: The electron-donating methoxy group (-OCH₃) in 2-Chloro-4-isocyano-1-methoxybenzene increases electron density at the aromatic ring, contrasting with the electron-withdrawing iodine in the target compound. This difference may alter regioselectivity in electrophilic substitutions.
Physicochemical and Application Comparison
Table 2: Physicochemical and Application Data
Key Findings:
Stability and Handling: The ethylthio group in the target compound likely enhances stability compared to the moisture-sensitive isocyanate group in 2-chloro-1-iodo-4-isocyanatobenzene. However, iodine’s susceptibility to photodegradation may necessitate storage in dark conditions. The isocyanide group in 2-Chloro-4-isocyano-1-methoxybenzene renders it air-sensitive, requiring inert-atmosphere handling .
Applications: Target Compound: Potential use in agrochemicals (e.g., as a precursor for herbicides, analogous to atrazine’s triazine backbone ) or as a ligand in transition-metal catalysis due to sulfur’s coordination capability. Isocyanate Analog: Primarily employed in polymer chemistry for urethane linkages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-(ethylthio)-1-iodo-benzene, and how do reaction conditions influence yield?
- Method : The synthesis can involve sequential halogenation and nucleophilic substitution. For the ethylthio group, a thiol-etherification step using ethyl mercaptan under basic conditions (e.g., NaOH in dioxane) is effective . The iodine substituent may be introduced via electrophilic iodination using I₂ and HNO₃ as an oxidizing agent, with temperature control (-10°C to 0°C) to minimize side reactions . Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Method :
- NMR : H and C NMR identify substituent positions (e.g., ethylthio protons at δ 1.3–1.5 ppm, aromatic protons split by iodine’s heavy atom effect) .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ at m/z 298.90) and fragmentation patterns .
- IR : Peaks at 650–750 cm⁻¹ (C-Cl stretch) and 1050 cm⁻¹ (C-S stretch) validate functional groups .
Q. How should this compound be handled to ensure laboratory safety?
- Method : Use fume hoods for volatile intermediates. Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact. Store in amber glass at 4°C under inert gas (N₂/Ar) to prevent iodine loss or oxidation . Spills require neutralization with 10% NaHCO₃ before ethanol rinsing .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the regioselectivity of cross-coupling reactions (e.g., Suzuki) with this compound?
- Method : The iodine atom acts as a superior leaving group in Pd-catalyzed couplings. Density Functional Theory (DFT) calculations show the ethylthio group’s electron-donating nature increases electron density at the para position, favoring oxidative addition at iodine. Steric hindrance from the ethyl group may reduce coupling efficiency with bulky boronic acids .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Method : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. The ethylthio group’s hydrophobicity and iodine’s polarizability are critical for binding pocket complementarity. Pharmacophore models from PubChem data highlight key interaction sites .
Q. How can contradictions in reported reactivity data (e.g., competing elimination vs. substitution) be resolved during synthetic optimization?
- Method : Kinetic studies (e.g., in situ IR monitoring) under varying conditions (temperature, solvent polarity) identify dominant pathways. For example, THF at −78°C with LDA suppresses elimination, favoring substitution . Statistical Design of Experiments (DoE) optimizes parameters like base strength and solvent dielectric .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
